GDP366

Cancer Research Targeted Therapy Survivin Inhibition

Researchers studying TP53-mutant or p53-null cancers often face compound failure due to p53-dependent mechanisms. GDP366 is a thienopyrimidine-derived dual inhibitor of survivin (BIRC5) and oncoprotein 18 (Op18/stathmin) that circumvents this limitation-its IC50 shifts only ~1.6-fold from wild-type to p53-/- backgrounds, ensuring robust activity where single-target agents fail. Key differentiation: • Simultaneously suppresses both survivin and Op18 mRNA/protein, enabling oncoprotein crosstalk studies without single-inhibitor confounds. • Induces polyploidy, chromosomal instability, and telomerase inhibition-driven senescence rather than rapid apoptosis, creating a distinct therapeutic window. • Validated in vitro and in vivo (nude mouse xenografts) with sustained tumor growth inhibition independent of p53/p21 status. Supplied as a solid (≥98% purity) with full analytical documentation. Standard B2B global shipping available.

Molecular Formula C20H17N5OS
Molecular Weight 375.4 g/mol
Cat. No. B1662729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDP366
SynonymsGDP 366
GDP-366
GDP366
Molecular FormulaC20H17N5OS
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N
InChIInChI=1S/C20H17N5OS/c1-12-3-2-4-15(9-12)25-20(26)24-14-7-5-13(6-8-14)16-10-27-19-17(16)18(21)22-11-23-19/h2-11H,1H3,(H2,21,22,23)(H2,24,25,26)
InChIKeyDZSUJUOJJJCWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GDP366 Dual Survivin/Op18 Inhibitor


GDP366 (CAS 501698-03-9, C20H17N5OS, MW 375.45) is a thienopyrimidine-derived small molecule that functions as a dual inhibitor of survivin (BIRC5) and oncoprotein 18 (Op18/stathmin) [1]. It potently and selectively decreases both mRNA and protein levels of survivin and Op18, inhibiting tumor cell growth in vitro and in vivo without rapid apoptosis induction, instead promoting polyploidy, chromosomal instability, and cellular senescence via telomerase inhibition [1].

Dual suppression Survivin and Op18 mRNA and protein levels
p53/p21 independent Retains activity in p53-null and p21-null backgrounds
Senescence phenotype Induces polyploidy and telomerase-inhibition-driven senescence

GDP366 Irreplaceability


GDP366's unique dual-target mechanism distinguishes it from single-target survivin inhibitors (e.g., YM155, LQZ-7I) or standalone Op18 suppressors [1]. Its activity is independent of p53 and p21 status, maintaining efficacy in p53-/- and p21-/- contexts, whereas many other inhibitors show reduced activity in p53-deficient settings [1]. Additionally, GDP366 induces a distinctive phenotype of polyploidy and cellular senescence via telomerase inhibition, rather than rapid apoptosis, creating a different therapeutic window and off-target risk profile [1]. Direct substitution with structural analogs like AD80 yields divergent molecular outcomes—AD80 reduces survivin and STMN1 expression while GDP366 induces STMN1 phosphorylation and survivin expression [2].

Single-target survivin inhibitors (YM155, LQZ-7I) lack Op18 suppression and may not replicate the dual-pathway phenotype.
Structural analog AD80 may produce opposite molecular effects on survivin and STMN1 expression.
p53-dependent inhibitors may lose activity in p53-null models, whereas GDP366 retains target engagement.

GDP366 Comparative Efficacy


Dual Survivin/Op18 vs. Single-Target Inhibition

GDP366 simultaneously inhibits both survivin and Op18 at the mRNA and protein levels, whereas YM155 solely suppresses survivin promoter activity (IC50 0.54 nM) and LQZ-7I only inhibits survivin dimerization (IC50 4.8 µM in PC-3, 3.1 µM in C4-2) [1]. This dual targeting provides broader disruption of cancer cell survival pathways.

Dual vs. single-target
Class-level inference
Simultaneous survivin and Op18 suppression vs. YM155 (survivin promoter IC50 0.54 nM) and LQZ-7I (survivin dimerization IC50 4.8 µM)
Broader disruption of survival pathway crosstalk
Class-level inference; in vitro HCT116 data
Cancer Research Targeted Therapy Survivin Inhibition

p53/p21-Independent Cytotoxicity in HCT116

GDP366 inhibits growth in HCT116 p53+/+ cells (IC50 2.57 µM), p53-/- cells (IC50 4.05 µM), p21+/+ cells (IC50 0.95 µM), and p21-/- cells (IC50 1.02 µM) after 72h [1]. The modest ~1.6-fold IC50 shift in p53-null versus wild-type demonstrates robust activity independent of p53/p21 tumor suppressor status.

p53/p21 independence
Direct head-to-head
IC50 2.57 µM (p53+/+), 4.05 µM (p53-/-), 0.95 µM (p21+/+), 1.02 µM (p21-/-)
Retained growth inhibition in p53/p21-null cells
Sulforhodamine B, 72h, HCT116 isogenic lines
Cancer Research p53 Pathway Drug Resistance

In Vivo HCT116 Xenograft Tumor Inhibition

GDP366 (50 mg/kg daily i.p. for 16 days) potently inhibited HCT116 tumor growth in BALB/c nude mice, with treated tumors showing significantly lower weight than controls [1]. Unlike many cytotoxic agents, this inhibition occurred without rapid apoptosis induction.

In vivo xenograft
Supporting evidence
50 mg/kg i.p., 16 days; HCT116 xenograft in BALB/c nude mice
Reported tumor weight reduction without rapid apoptosis
Model response context; data to verify
Oncology Xenograft Preclinical Efficacy

Divergent Molecular Effects vs. AD80

In acute leukemia cells, GDP366 induced STMN1 phosphorylation and survivin expression, whereas AD80—a chemoinformatically identified structural analog—reduced both survivin and STMN1 expression [1]. Both compounds reduced PI3K/STMN1 axis signaling and exhibited cytotoxicity (p<0.05), but via distinct downstream mechanisms.

GDP366 vs. AD80
Direct head-to-head
GDP366 induces STMN1 phosphorylation and survivin expression; AD80 reduces both
Opposite molecular outcomes despite structural similarity
Acute leukemia cell lines, in vitro
Leukemia STMN1 Signaling Kinase Inhibition

GDP366 Optimal Applications


p53-Independent Cancer Research

Utilize GDP366 in studies requiring sustained cytotoxicity in TP53-mutant or p53-null backgrounds. The IC50 shift from wild-type to p53-/- is only ~1.6-fold, enabling robust hypothesis testing in p53-deficient models where many agents fail [1].

Dual Survivin/Op18 Pathway Analysis

Employ GDP366 as a chemical probe to simultaneously suppress both survivin and Op18, enabling studies on compensatory crosstalk between these two oncoproteins without confounding from single-target inhibitor limitations [1].

Senescence & Polyploidy Induction

GDP366 uniquely promotes polyploidy and telomerase inhibition-driven senescence rather than rapid apoptosis, making it ideal for investigating alternative cell death mechanisms and chromosomal instability in cancer [1].

Survivin Inhibitor Benchmarking

As a preclinical-stage reference compound, GDP366 serves as a validated positive control for evaluating new survivin-targeting agents, as demonstrated in recent asiatic acid derivative development programs [1].

Application
Selection Property
Validation Focus
p53-null and mutant cancer cell models
p53/p21-independent activity
Cell growth inhibition in p53-deficient backgrounds
Survivin/Op18 crosstalk studies
Dual-target suppression
Compensatory pathway analysis
Cellular senescence and polyploidy research
Senescence/polyploidy induction phenotype
Telomerase activity and chromosomal instability endpoints
Survivin-targeting compound evaluation
Comparator assay-response context
Reported survivin pathway modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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